7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzoic acid with thiophene-2-carbaldehyde in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of 7-chloro-6-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 7-chloro-6-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Uniqueness
7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyl group at the 6-position and the chlorine atom at the 7-position can influence its reactivity and interaction with biological targets .
Biological Activity
7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound belonging to the benzo[b]thiophene class, characterized by its unique substitution pattern, which includes a hydroxyl group at the 6-position and a chlorine atom at the 7-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
- Molecular Formula : C9H5ClO3S
- Molecular Weight : 228.65 g/mol
- Structure : The compound features a fused benzene and thiophene ring system, which is significant for its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, which is known for its antibiotic resistance.
- Minimum Inhibitory Concentration (MIC) :
- In studies, derivatives of benzo[b]thiophene compounds showed MIC values as low as 4 µg/mL against multiple strains of S. aureus, including methicillin-resistant strains (MRSA) .
- The compound's mechanism may involve enzyme inhibition, where it binds to active sites of bacterial enzymes, disrupting their function .
Anticancer Activity
The anticancer potential of this compound has also been explored. Its ability to inhibit specific cancer cell lines suggests it may interfere with cellular pathways involved in cancer progression.
- Cell Line Studies :
- Cytotoxicity assays conducted on human adenocarcinomic alveolar basal epithelial cells (A549) revealed that certain derivatives did not exhibit cytotoxic effects at concentrations significantly higher than their MIC values .
- This indicates a potential therapeutic window for further development in cancer treatment.
The biological activity of this compound appears to be mediated through the following mechanisms:
- Enzyme Inhibition : Binding to active sites on target enzymes, thereby blocking their activity.
- Receptor Interaction : Potential interactions with specific receptors involved in cell signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activity of compounds related to this compound:
Compound Name | Similarity Index | Notable Biological Activity |
---|---|---|
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | 0.94 | Antimicrobial activity against S. aureus |
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | 0.94 | Moderate cytotoxicity |
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | 0.88 | Antimicrobial properties |
6-Chlorobenzo[b]thiophene-2-carboxylic acid | 0.82 | Limited biological data available |
7-Chloro-1-benzothiophene-2-carboxylic acid | 0.78 | Weak biological activity |
Uniqueness : The distinct substitution pattern of this compound influences its reactivity and potential interactions with biological targets, making it a subject of interest for further research .
Case Studies
Several studies have highlighted the effectiveness of derivatives of benzo[b]thiophenes in treating infections caused by resistant bacteria:
- Study on Antistaphylococcal Activity :
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C9H5ClO3S |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
7-chloro-6-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO3S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3,11H,(H,12,13) |
InChI Key |
CZULTXXXUHNTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)O |
Origin of Product |
United States |
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